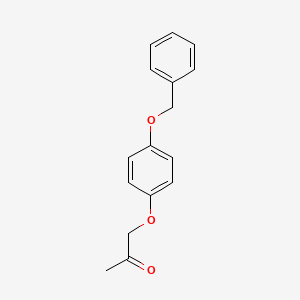

(4-(Benzyloxy)-phenoxy)-2-propanone

Description

Contextualization within Benzyloxy- and Phenoxy-Substituted Ketone Architectures

(4-(Benzyloxy)-phenoxy)-2-propanone is structurally characterized by the presence of both a benzyloxy and a phenoxy group, which impart specific chemical properties and reactivity to the molecule. The benzyloxy group, a benzyl (B1604629) ether, is often utilized in organic synthesis as a protecting group for alcohols and phenols due to its relative stability and the ease of its removal under mild hydrogenolysis conditions. wikipedia.org The phenoxy group, an aromatic ether linkage, is a common structural motif in a variety of natural products and synthetic compounds, contributing to their thermal and chemical stability.

Overview of Structural Significance and Synthetic Utility in Organic Synthesis

The structural features of this compound make it a valuable intermediate in organic synthesis. The presence of the ketone allows for reactions such as nucleophilic additions, aldol (B89426) condensations, and α-functionalization. The benzyloxy group can be selectively cleaved to reveal a phenolic hydroxyl group, which can then be used for further functionalization, such as the introduction of other substituents or for the formation of esters or other ethers.

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This reaction would involve the deprotonation of 4-(benzyloxy)phenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a haloacetone, such as chloro- or bromoacetone. The choice of reactants is crucial to avoid side reactions, with primary alkyl halides being preferred to minimize elimination reactions. libretexts.org

Table 1: Plausible Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-(Benzyloxy)phenol | Chloroacetone | K₂CO₃ | Acetone (B3395972) | This compound |

This synthetic route is analogous to the synthesis of 4'-benzyloxy-2'-hydroxypropiophenone, where 2',4'-dihydroxypropiophenone (B363916) is reacted with benzyl bromide in the presence of potassium carbonate and acetone. prepchem.com The utility of this compound is further highlighted by the reactivity of the resulting ketone. For instance, it can undergo α-arylation reactions using diaryliodonium salts to introduce further aromatic complexity. mdpi.com

Derivatives of similar benzyloxy- and phenoxy-containing structures have shown biological activity. For example, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as GPR34 antagonists, indicating the potential for this class of compounds in drug discovery. researchgate.net Furthermore, 4-(4-benzoylaminophenoxy)phenol derivatives have been developed as androgen receptor antagonists for the treatment of prostate cancer. nih.gov These examples underscore the potential for this compound to serve as a scaffold for the synthesis of biologically active molecules.

Current Research Landscape and Gaps for Related Aryl Ether-Ketone Systems

The research on aryl ether-ketones is extensive, particularly in the area of high-performance polymers like PAEKs. tandfonline.comnih.gov These materials are valued for their exceptional thermal and mechanical properties. However, the synthesis and application of small-molecule aryl ether-ketones, especially unsymmetrical ones, present a different set of challenges and opportunities.

A significant challenge in the synthesis of unsymmetrical ketones is achieving high selectivity and avoiding the formation of byproducts. nih.gov While methods like the Williamson ether synthesis are well-established for forming the ether linkage, the subsequent formation of the ketone can be complex. Modern synthetic methods, such as those utilizing chelation-controlled sequential substitution or α-arylation of carbonyl compounds, are being developed to address these challenges. mdpi.comnih.gov

There is ongoing research into the synthesis of novel aryl ether ketones with specific functional groups to tune their properties. For instance, the introduction of fluorine-containing groups into PAEKs has been shown to improve their dielectric properties. tandfonline.comnih.gov This suggests that similar strategies could be applied to small-molecule aryl ether-ketones to modulate their electronic and physical properties for various applications.

A notable gap in the current research landscape is the limited exploration of the specific biological activities of many discrete aryl ether-ketone structures. While the polymer field is mature, the potential of smaller, well-defined molecules like this compound as building blocks for pharmaceuticals or fine chemicals remains an area with significant room for investigation. The synthesis and evaluation of libraries of such compounds could lead to the discovery of new molecules with valuable biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylmethoxyphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-13(17)11-18-15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRWIUBKALJNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407240 | |

| Record name | (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-35-4 | |

| Record name | (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Benzyloxy Phenoxy 2 Propanone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For (4-(Benzyloxy)-phenoxy)-2-propanone, this process involves identifying the most strategic bond disconnections to devise a logical and efficient synthetic pathway.

Strategic Approaches for Carbon-Oxygen Bond Formation (Ether Linkages)

The structure of this compound features two ether linkages. A primary retrosynthetic disconnection targets the C-O bond of the ether functional groups. amazonaws.com This approach simplifies the molecule into two key precursor fragments. This disconnection strategy is based on well-established and reliable reactions for forming ether bonds.

Methodologies for Propanone Backbone Construction

Another key retrosynthetic disconnection focuses on the bond between the phenoxy group and the propanone moiety. This break simplifies the target molecule into a phenoxy precursor and a propanone synthon. numberanalytics.com This approach allows for the separate synthesis of the aromatic and aliphatic portions of the molecule before their final assembly.

Classical and Contemporary Synthetic Routes

Several synthetic routes, both classical and modern, can be employed to synthesize this compound, leveraging fundamental organic reactions.

Williamson Ether Synthesis and Related Alkylation Reactions for Phenol (B47542) Protection and Coupling

The Williamson ether synthesis is a cornerstone for forming the ether linkages in this compound. masterorganicchemistry.combyjus.com This SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide. masterorganicchemistry.comyoutube.com

In a typical synthesis, a phenoxide is generated by treating a phenol with a base. This phenoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. For the synthesis of the benzyloxy-phenoxy portion of the target molecule, 4-benzyloxyphenol can be reacted with a suitable reagent. nih.gov The reaction conditions, such as the choice of base and solvent, are crucial for optimizing the yield. masterorganicchemistry.combyjus.com For instance, sodium hydride (NaH) is a popular strong base for deprotonating alcohols to form alkoxides. youtube.com Phase-transfer catalysis can also be employed to enhance reaction rates and yields, particularly in industrial settings. researchgate.net

A variation of this method involves using silver oxide (Ag₂O), which provides milder reaction conditions and is particularly useful in the synthesis of complex molecules like sugars. libretexts.org

| Reactants | Reagents | Product | Reaction Type |

| 2',4'-dihydroxypropiophenone (B363916), Benzyl (B1604629) bromide | Potassium carbonate, Acetone (B3395972) | 4'-benzyloxy-2'-hydroxypropiophenone | Williamson Ether Synthesis prepchem.com |

| 4-hydroxy propiophenone (B1677668), Benzyl chloride | Sodium hydroxide, Tetrabutylammonium bromide (TBAB) | 4-benzyloxy propiophenone | Phase-Transfer Catalysis researchgate.net |

| Alcohol, Alkyl halide | Strong base (e.g., NaH) | Ether | Williamson Ether Synthesis masterorganicchemistry.comyoutube.com |

| 1-naphthol, Epichlorohydrin | Tetrabutylammonium bromide (TBAB) | 1-(1-naphthyloxy)-2,3-epoxypropane | Phase-Transfer Catalysis |

Condensation and Nucleophilic Addition Reactions for Ketone Formation

The propanone moiety of the target molecule is a ketone. The formation of this ketone functional group can be achieved through various condensation and nucleophilic addition reactions. ncert.nic.in

One common method is the Aldol (B89426) condensation, where aldehydes or ketones with at least one α-hydrogen react in the presence of a dilute base to form β-hydroxy aldehydes or ketones. ncert.nic.in These can then be dehydrated to yield α,β-unsaturated carbonyl compounds.

Another approach involves the reaction of organometallic reagents, such as Grignard reagents, with nitriles or acyl chlorides. byjus.com For example, reacting a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone. byjus.com Similarly, acyl chlorides can react with dialkylcadmium reagents (prepared from Grignard reagents and cadmium chloride) to produce ketones. byjus.com

| Reactant(s) | Reagent(s) | Product Type | Reaction Name/Type |

| Aldehydes/Ketones with α-hydrogen | Dilute alkali | β-hydroxy aldehyde/ketone | Aldol Condensation ncert.nic.in |

| Nitrile | Grignard reagent, then hydrolysis | Ketone | Nucleophilic Addition byjus.com |

| Acyl chloride | Dialkylcadmium (from Grignard reagent) | Ketone | Acylation byjus.com |

| Benzene (B151609)/Substituted Benzene | Acid chloride, Lewis acid (e.g., AlCl₃) | Ketone | Friedel-Crafts Acylation byjus.com |

Approaches Involving Halogenated Precursors and Phenols

The synthesis can also proceed through the reaction of halogenated precursors with phenols. For instance, the reaction of p-chlorophenol with a phenoxide can be used to form a diaryl ether, a key intermediate. google.com This type of reaction, often a nucleophilic aromatic substitution (SNAr), is fundamental in building the core structure of molecules like this compound. nih.gov The reaction of 4-fluoronitrobenzene with hydroquinone (B1673460) is another example of an SNAr reaction used to synthesize diaryl ethers. nih.gov

The iodination of ketones, such as propanone, can be achieved using iodine in the presence of an acid or base catalyst, leading to the formation of an iodoketone. docbrown.info This halogenated ketone can then serve as a precursor for further coupling reactions.

| Reactant 1 | Reactant 2 | Key Product Type | Reaction Type |

| p-chlorophenol | Phenol/Phenoxide | Diaryl ether | Nucleophilic Aromatic Substitution google.com |

| 4-fluoronitrobenzene | Hydroquinone | Diaryl ether | Nucleophilic Aromatic Substitution (SNAr) nih.gov |

| Propanone | Iodine (with acid/base catalyst) | Iodoketone | Halogenation docbrown.info |

Catalytic Systems in Synthesis

The use of advanced catalytic systems is central to the modern synthesis of this compound and related compounds, offering improved reaction rates, selectivity, and catalyst reusability.

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of ethers, including those with structures analogous to this compound. This method facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase.

In a relevant study, the synthesis of 4-benzyloxy propiophenone was successfully achieved by reacting 4-hydroxy propiophenone with benzyl chloride in the presence of sodium hydroxide. ias.ac.inresearchgate.net The reaction utilized tetra-butyl ammonium (B1175870) bromide (TBAB) as a phase-transfer catalyst. ias.ac.inresearchgate.net A key innovation in this work was the implementation of a liquid-liquid-liquid (L-L-L) PTC system. ias.ac.inresearchgate.net This novel approach allows the catalyst to form a distinct third phase, which simplifies its separation and enables multiple reuses, a significant advantage over conventional liquid-liquid (L-L) PTC. ias.ac.inresearchgate.net The L-L-L PTC system not only intensified the reaction rates but also demonstrated 100% selectivity towards the desired 4-benzyloxy propiophenone, thereby minimizing waste and aligning with green chemistry principles. ias.ac.inresearchgate.net

The versatility of PTC is further highlighted by its application in the synthesis of other ethers. For instance, benzyltriethylammonium chloride has been employed as a phase-transfer catalyst in the synthesis of p-nitroanisole. biomedres.us The catalyst's amphiphilic nature allows it to transport the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. biomedres.us This principle is directly applicable to the synthesis of this compound.

Table 1: Phase-Transfer Catalysis in Ether Synthesis

| Product | Reactants | Catalyst | System | Key Advantages | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxy Propiophenone | 4-Hydroxy Propiophenone, Benzyl Chloride, NaOH | Tetra-butyl ammonium bromide (TBAB) | L-L-L PTC | High selectivity, catalyst reusability, intensified reaction rates. | ias.ac.inresearchgate.net |

| p-Nitroanisole | Methanol, Sodium Hydroxide | Benzyltriethylammonium chloride | L-L PTC | Facilitates reaction between immiscible reactants. | biomedres.us |

Exploration of Transition Metal-Catalyzed Coupling Reactions

While direct examples for this compound are not prevalent in the provided search results, the principles of transition metal-catalyzed coupling reactions are highly relevant for the formation of the diaryl ether linkage present in the molecule. The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming diaryl ethers. researchgate.net This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base, often under harsh reaction conditions. researchgate.net

More contemporary methods often utilize palladium or other transition metals, which can offer milder reaction conditions and broader substrate scope. For instance, the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives involved a reaction between a phenol and 4-fluorobenzaldehyde, demonstrating the formation of a phenoxy-phenyl bond. nih.gov Similarly, the synthesis of 4-phenoxyphenols has been achieved through an SNAr reaction of 4-fluoronitrobenzene with hydroquinone, followed by subsequent transformations. nih.gov

Recent advancements have also focused on the site-selective coordination of platinum and palladium complexes with fullerene derivatives bearing a benzyloxy group, indicating the compatibility of this functional group with transition metal catalysis. acs.orgacs.org These examples underscore the potential for developing efficient transition metal-catalyzed routes to this compound.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. wjpmr.com Key considerations include atom economy, solvent choice, waste reduction, and the use of alternative energy sources.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. nih.govrsc.org In contrast, substitution and elimination reactions often have lower atom economies. rsc.org

Solvent Selection and Waste Minimization Strategies

Solvent selection has a profound impact on the environmental footprint and cost of a chemical process. rsc.org The ideal solvent should be non-toxic, readily available, and easily recyclable. Water is often considered a green solvent, and methods are being developed to conduct organic reactions in aqueous media, sometimes with the aid of surfactants. researchgate.net For instance, a surfactant-assisted Williamson synthesis of 4-benzyloxy benzoic acid has been developed in an aqueous medium, demonstrating a greener approach to ether synthesis. researchgate.net

Waste minimization is another cornerstone of green chemistry. researchgate.net This can be achieved through various strategies, including the use of highly selective reactions that reduce the formation of byproducts and the implementation of efficient purification techniques. isef.net The L-L-L PTC system mentioned earlier, with its high selectivity and catalyst recyclability, is a prime example of a waste minimization strategy. ias.ac.inresearchgate.net

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Alternative energy sources like microwave irradiation and ultrasound are increasingly being used to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govrasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. rasayanjournal.co.in This has been demonstrated in various organic transformations, including the synthesis of 2-phenoxybenzoic acids via the Ullmann condensation, where microwave irradiation in a dry media led to high yields in short reaction times. researchgate.net The development of microwave-assisted protocols for the synthesis of 4-phenoxyquinoline derivatives in green solvents like ionic liquids further highlights the potential of this technology to create more sustainable synthetic routes. nih.govresearchgate.net

Ultrasonic-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates and efficiency. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds and in photo-Fenton-like processes. nih.govnih.govresearchgate.net The use of ultrasound in conjunction with phase-transfer catalysis has been shown to intensify the synthesis of 1-benzyloxy-4-nitrobenzene. biomedres.us This suggests that an ultrasonic-assisted approach could be beneficial for the synthesis of this compound, potentially leading to improved yields and reduced energy consumption.

Table 2: Green Chemistry Approaches in Organic Synthesis

| Green Chemistry Principle | Application Example | Key Advantages | Reference |

|---|---|---|---|

| Atom Economy | Catalytic synthesis of ibuprofen (B1674241) (BHC process) | Higher efficiency, less waste. | rsc.org |

| Solvent Selection | Surfactant-assisted synthesis in water | Reduced use of toxic organic solvents. | researchgate.net |

| Waste Minimization | L-L-L Phase-Transfer Catalysis | High selectivity, catalyst recycling. | ias.ac.inresearchgate.net |

| Microwave-Assisted Synthesis | Synthesis of 2-phenoxybenzoic acids | Shorter reaction times, high yields. | researchgate.net |

| Ultrasonic-Assisted Synthesis | Synthesis of 1-benzyloxy-4-nitrobenzene with PTC | Intensified reaction rates. | biomedres.us |

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy Phenoxy 2 Propanone

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and acidic α-protons, is a major center of reactivity in the molecule. It readily participates in nucleophilic additions, condensation reactions, and can be transformed through various reduction and oxidation pathways.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity underpins a variety of addition reactions. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, attack the carbonyl carbon directly. The reaction is typically followed by an acidic workup to protonate the resulting alkoxide intermediate, yielding a tertiary alcohol.

Weak nucleophiles generally require acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com Protonation of the carbonyl oxygen makes the carbon atom significantly more attractive to attack. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Reagent(s) | Product Type |

|---|---|---|---|

| Grignard Reaction | R-MgX | 1. R-MgX, 2. H₃O⁺ | Tertiary Alcohol |

| Hydride Addition | H⁻ | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Cyanohydrin Formation | ⁻CN | HCN, KCN | Cyanohydrin |

| Wittig Reaction | Ylide (Ph₃P=CR₂) | Ph₃P=CR₂ | Alkene |

Condensation reactions, such as the aldol (B89426) condensation, are also possible. In the presence of a base, the ketone can be converted to its enolate, which can then act as a nucleophile, attacking the carbonyl group of another molecule (either another ketone or an aldehyde) to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

The protons on the methyl group adjacent to the carbonyl group (the α-protons) are acidic (pKa ≈ 19-20) and can be deprotonated by a suitable base to form a resonance-stabilized enolate ion. bham.ac.ukmasterorganicchemistry.com This enolate is a potent nucleophile that can react with a variety of electrophiles at the α-carbon, a process known as α-functionalization. masterorganicchemistry.com

The choice of base is critical for controlling enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) can achieve complete and irreversible deprotonation. mnstate.eduyoutube.com Weaker bases, such as alkoxides, establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk

Once formed, the enolate can undergo several key reactions:

Alkylation: Reaction with an alkyl halide (R-X) in an SN2 reaction introduces an alkyl group at the α-position. masterorganicchemistry.commnstate.edu This is a powerful method for forming new carbon-carbon bonds. Primary and methyl halides are the most effective electrophiles for this reaction. mnstate.edu

Halogenation: Under basic conditions, the enolate reacts rapidly with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone. mnstate.edu The reaction is difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to further halogenation. mnstate.eduucsb.edu

Table 2: Alpha-Functionalization Reactions via Enolate Intermediate

| Reaction | Electrophile | Reagent(s) | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 1. LDA, 2. R-X | α-Alkyl Ketone |

| Halogenation | Halogen (X₂) | NaOH, X₂ | α,α,α-Trihalo Ketone |

| Aldol Addition | Aldehyde/Ketone | NaOH or LDA | β-Hydroxy Ketone |

The ketone moiety can be selectively reduced or oxidized.

Reduction: The most common transformation is the reduction of the ketone to a secondary alcohol. This is readily achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and chemoselective, leaving the ether linkages and aromatic rings intact.

Oxidation: While ketones are generally resistant to oxidation, certain reactions can transform the group. The Baeyer-Villiger oxidation, for instance, involves treating the ketone with a peroxy acid (like m-CPBA) to convert it into an ester. In the case of (4-(Benzyloxy)-phenoxy)-2-propanone, this reaction would likely result in the formation of (4-(benzyloxy)phenyl) acetate.

Reactions at the Ether Linkages

The molecule contains two distinct ether linkages: a benzyloxy ether and a phenoxy (aryl) ether. These linkages exhibit different stabilities and reactivities, which allows for selective cleavage under appropriate conditions. Aryl ethers are generally very stable, while benzyl (B1604629) ethers are more labile and are frequently employed as protecting groups in organic synthesis for this reason. organic-chemistry.orgthieme-connect.com

The differential reactivity of the two ether bonds is the basis for selective deprotection strategies.

Cleavage of the Benzyloxy Ether: The benzyloxy group can be cleaved while leaving the more robust phenoxy ether intact using several methods:

Catalytic Hydrogenolysis: This is a very common and mild method for cleaving benzyl ethers. The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). This process reduces the benzyl ether to yield a phenol (B47542) and toluene. It is highly selective for the benzylic C-O bond.

Lewis Acids: Reagents like boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions, tolerating many other functional groups. organic-chemistry.org

Dissolving Metal Reduction: Systems like sodium in liquid ammonia can also effect cleavage.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidatively cleave benzyl ethers, although they are more commonly used for p-methoxybenzyl (PMB) ethers. nih.gov Simple benzyl ethers react more slowly under these conditions. nih.gov

Cleavage of the Phenoxy Ether: Aryl ethers are significantly more difficult to cleave due to the strength of the sp²-hybridized carbon-oxygen bond. libretexts.org Cleavage requires harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. libretexts.orgmasterorganicchemistry.comopenstax.org These conditions would also cleave the more reactive benzyloxy ether.

Table 3: Conditions for Selective Ether Cleavage

| Target Ether | Method | Reagent(s) | Typical Conditions |

|---|---|---|---|

| Benzyloxy Ether | Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure |

| Benzyloxy Ether | Lewis Acid Cleavage | BCl₃·SMe₂ | CH₂Cl₂, low temperature |

| Phenoxy Ether | Acidic Cleavage | HBr or HI | High temperature, reflux |

The mechanisms of ether cleavage depend on the structure of the ether and the reaction conditions. openstax.orglongdom.orgwikipedia.org

Acid-Catalyzed Cleavage: In the presence of a strong acid (HX), the ether oxygen is first protonated to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The halide anion (X⁻) then acts as a nucleophile.

SN2 Mechanism: For ethers with primary or secondary alkyl groups, the halide attacks the less sterically hindered carbon in an SN2 reaction. libretexts.orgopenstax.org Cleavage of the phenoxy ether linkage at the C-O bond attached to the propanone moiety would likely follow this pathway.

SN1 Mechanism: Ethers with tertiary, allylic, or benzylic groups, which can form stable carbocations, tend to cleave via an SN1 mechanism. libretexts.orgmasterorganicchemistry.comopenstax.org The cleavage of the benzyloxy group is facilitated by the stability of the resulting benzyl carbocation. libretexts.orgopenstax.org The protonated ether dissociates to form the carbocation and a phenol, and the carbocation is then captured by the halide nucleophile.

The high stability of the phenoxy ether bond is due to the sp² hybridization of the aromatic carbon, which makes it a poor substrate for both SN1 (due to the instability of the aryl cation) and SN2 (due to steric hindrance and repulsion of the nucleophile by the π-system of the ring) reactions. libretexts.orgmasterorganicchemistry.com Therefore, cleavage requires forcing conditions to proceed.

Aromatic Ring Functionalization and Derivatization of this compound

The structure of this compound features two phenyl rings, offering potential sites for aromatic ring functionalization. The reactivity and regioselectivity of these rings towards electrophilic aromatic substitution are influenced by the nature of the substituents they bear.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The phenoxy ring is directly attached to an ether oxygen and a propanone group via the ether linkage. The benzyloxy ring is part of a benzyl ether group. The directing effects of these substituents determine the position of incoming electrophiles.

Phenoxy Ring: The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the acetyl group (-C(O)CH3) attached to the ether oxygen is a deactivating group and a meta-director if it were directly on the ring. However, its influence is transmitted through the ether linkage. The primary directing influence on this ring is the activating ortho, para-directing ether oxygen.

Benzyloxy Ring: This ring is substituted with an ether oxygen, which is also an activating, ortho, para-director.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur primarily at the positions ortho and para to the ether linkages on both aromatic rings. youtube.comyoutube.comlibretexts.orgyoutube.com The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Generally, substituents on a benzene (B151609) ring can be classified based on their effect on the reaction rate and the position they direct incoming electrophiles. youtube.comyoutube.comyoutube.com

| Substituent Type | Effect on Reactivity | Directing Effect |

| Activating Groups | Increase reaction rate | ortho, para |

| Deactivating Groups | Decrease reaction rate | meta (with the exception of halogens) |

This is an interactive data table. You can sort and filter the data.

Directed Functionalization Strategies

To achieve specific substitution patterns that may not be favored by the inherent directing effects of the existing substituents, directed functionalization strategies can be employed. One common strategy is directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring coordinates to an organometallic reagent, typically an organolithium species, directing deprotonation (and subsequent electrophilic quench) to the adjacent ortho position.

For this compound, the ether oxygen atoms could potentially act as directing groups. The carbonyl group of the propanone moiety might also direct metalation, although its location relative to the aromatic rings makes this less direct. The choice of the specific directing group and reaction conditions would be crucial in controlling the regioselectivity of the functionalization.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is essential for optimizing reaction conditions and controlling product outcomes. Several techniques are employed for these investigations.

Kinetic Studies and Reaction Rate Determination

For a hypothetical reaction, such as the nitration of this compound, the rate of reaction would likely depend on the concentrations of both the substrate and the nitrating agent. A general rate law could be expressed as:

Rate = k[this compound]^m[Nitrating Agent]^n

Where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant.

| Parameter | Description |

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |

| Reaction Order | The exponent of the concentration of a species in the rate law. |

| Rate-Determining Step | The slowest step in a chemical reaction that determines the overall rate. epfl.ch |

This is an interactive data table. You can sort and filter the data.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates. The identification and characterization of these intermediates are crucial for understanding the reaction pathway. Spectroscopic techniques such as NMR, IR, and mass spectrometry are often used to detect and characterize these species. In some cases, intermediates can be isolated if they are sufficiently stable. For electrophilic aromatic substitution on this compound, the key intermediate would be the arenium ion (also known as a sigma complex), a carbocation intermediate formed by the attack of the electrophile on the aromatic ring. The stability of this intermediate influences the regioselectivity of the reaction.

Isotope Effects in Elucidating Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction. nih.govresearchgate.net It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. A significant change in the reaction rate upon isotopic substitution (a primary KIE) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step. epfl.ch

For example, in the electrophilic bromination of this compound, if the C-H bond at the site of substitution is broken in the rate-determining step, replacing the hydrogen with deuterium would result in a slower reaction rate (kH/kD > 1). If the C-H bond is broken in a fast step after the rate-determining step, a negligible isotope effect would be observed. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 4 Benzyloxy Phenoxy 2 Propanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For (4-(Benzyloxy)-phenoxy)-2-propanone, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed for a complete structural assignment.

A related compound, 4-benzyloxy toluene, shows characteristic proton NMR signals that can be compared to those expected for this compound. researchgate.net The analysis of chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum allows for the initial assignment of protons to the benzyloxy, phenoxy, and propanone moieties. Similarly, the ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is utilized. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would confirm the coupling between adjacent protons on the aromatic rings and any potential couplings involving the methylene (B1212753) and methyl groups of the propanone chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached protons. For instance, the protons of the methyl group in the propanone moiety will show a correlation to the corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.comyoutube.com This technique is instrumental in piecing together the entire molecular structure by showing connections between different functional groups. For example, HMBC correlations would be expected between the protons of the methylene group adjacent to the phenoxy oxygen and the carbons of the phenoxy ring, as well as between the carbonyl carbon and nearby protons.

The collective data from these multi-dimensional NMR experiments provide a detailed and robust structural confirmation of this compound. researchgate.net

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for identical reference standards for each component. ox.ac.uknanalysis.com By comparing the integral of a specific analyte signal to that of a known, certified internal standard, the absolute concentration and purity of this compound can be accurately determined. ox.ac.uknih.govunsw.edu.au This technique offers a direct measurement of the analyte and can be used to evaluate the quality of the synthesized compound. unsw.edu.au

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₆H₁₆O₃.

Fragmentation Pathway Analysis and Structural Confirmation

In addition to providing the accurate mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy. researchgate.net The fragmentation pattern of this compound would likely involve characteristic cleavages, such as the loss of the benzyl (B1604629) group, the acetyl group, or cleavage of the ether linkages. researchgate.netnist.gov For instance, the fragmentation of the related compound phenoxyacetone (B1677642) shows characteristic losses that can help in interpreting the spectrum of this compound. nist.gov

Application of Coupled Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful platform for the analysis of complex mixtures and the confirmation of compound identity. mdpi.comsciex.com These techniques separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of each component. unar.ac.idnih.gov For this compound, LC-MS would be a particularly suitable technique for its analysis, confirming its retention time and mass spectrum. researchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. nist.gov A strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ketone. docbrown.info Other significant peaks would include those for the C-O-C (ether) stretching vibrations and the C-H stretching and bending vibrations of the aromatic rings and the alkyl chain. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.comspectrabase.com The Raman spectrum of this compound would also show characteristic bands for the various functional groups, often with different relative intensities compared to the IR spectrum. This can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Functional Group Identification and Band Assignment

The primary methods for functional group identification are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ketone. The aromatic rings will give rise to multiple signals, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The ether linkages (C-O-C) will produce characteristic stretching bands in the fingerprint region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H (CH₃ and CH₂) | 2975-2850 | Stretch |

| Ketone C=O | 1725-1705 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| Ether C-O-C | 1260-1000 | Asymmetric & Symmetric Stretch |

| Aromatic C-H Bending | 900-675 | Out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively. The aromatic protons would appear in the downfield region (typically 6.8-7.5 ppm) due to the ring current effect. fiveable.melibretexts.org The benzylic protons (-O-CH₂-Ph) would likely resonate around 5.0 ppm, while the methyl protons of the acetone (B3395972) moiety (-CO-CH₃) would be found further upfield, around 2.1 ppm. youtube.com In the ¹³C NMR spectrum, the carbonyl carbon would be the most deshielded, appearing at approximately 205 ppm. The aromatic carbons would generate signals in the 115-160 ppm range. fiveable.me

Conformational Analysis and Hydrogen Bonding Studies

The conformational flexibility of this compound is primarily determined by rotation around the C-O ether bonds and the bonds adjacent to the carbonyl group. Computational modeling would be the most common approach to investigate the potential conformers and their relative energies in the absence of detailed experimental studies.

Studies on similar molecules, such as 1-phenyl-2-propanone, have used microwave spectroscopy and ab initio calculations to determine the most stable conformations. nih.gov For this compound, the key dihedral angles would define the orientation of the phenoxy group relative to the benzyloxy group and the orientation of the propanone side chain. The lowest energy conformers would likely arise from a balance between steric hindrance and potential weak intramolecular interactions.

Intramolecular Hydrogen Bonding: this compound lacks a traditional hydrogen bond donor (like an -OH or -NH group). Therefore, it cannot form classical intramolecular hydrogen bonds. However, weak C-H···O interactions, where a hydrogen on an aromatic ring or the methyl/methylene group interacts with the carbonyl oxygen or ether oxygens, could play a minor role in stabilizing certain conformations. nih.gov Detailed experimental or high-level computational studies would be required to confirm and quantify such weak interactions.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for Crystalline Derivatives)researchgate.net

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org To date, no publicly available crystal structure for this compound or its crystalline derivatives has been reported.

Should a suitable single crystal be grown, X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact solid-state conformation, revealing the torsional angles between the aromatic rings and the orientation of the propanone substituent.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any π-π stacking of the aromatic rings or other non-covalent interactions that stabilize the crystal structure. kpi.uanih.gov

The process would involve growing a high-quality crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule. libretexts.org

Electronic Absorption (UV-Vis) Spectroscopy and Photochemical Behaviorresearchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. hnue.edu.vnmsu.edu The presence of two aromatic rings and ether linkages acting as auxochromes would likely lead to a complex spectrum with absorptions shifted to longer wavelengths (bathochromic shift) compared to benzene (B151609) itself. libretexts.orghnue.edu.vn

Table 2: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~270-280 | High | Substituted Benzene Rings |

| n → π | ~300-320 | Low | Ketone Carbonyl |

The exact positions and intensities of these bands can be influenced by solvent polarity. acs.orgacs.org

Photochemical Behavior: Phenyl alkyl ketones are known to undergo characteristic photochemical reactions, most notably the Norrish Type I and Type II processes. acs.orglibretexts.org

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom upon excitation. For this compound, this would lead to the formation of a (4-(benzyloxy)-phenoxy)methyl radical and an acetyl radical.

Norrish Type II Reaction: This process involves intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position. acs.org In this specific molecule, there are no γ-hydrogens on the phenoxy side. The benzylic hydrogens are also not in a favorable position for the typical 6-membered ring transition state. Therefore, a classical Norrish Type II reaction is unlikely for this compound.

The photochemistry of ketones can be complex, with the efficiency of different pathways depending on the excited state's nature (n,π* versus π,π* triplet state) and lifetime. msu.edupsu.edu Aryl ketones often have triplet states with significant n,π* character, which are reactive towards hydrogen abstraction. msu.edu

Computational and Theoretical Chemistry Applied to 4 Benzyloxy Phenoxy 2 Propanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed insights into electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. For a molecule like (4-(Benzyloxy)-phenoxy)-2-propanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key aspects. nih.govrsc.org

Electronic Structure: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Reactivity: Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict the chemical behavior of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A high electrophilicity index, for instance, would suggest that the molecule is a good electrophile. researchgate.net Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Spectroscopic Properties: DFT is widely used to predict various spectroscopic data, which can then be compared with experimental results for structure validation. This includes predicting vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 eV | Electrophilic nature |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

Ab Initio and Semiempirical Methods for Molecular Properties

While DFT is prevalent, other quantum chemical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameters. They can provide highly accurate results, especially for smaller molecules. For a molecule the size of this compound, higher-level ab initio calculations can be computationally expensive but may be employed for benchmarking or for calculating specific properties with high precision.

Semiempirical Methods: These methods, like AM1, PM3, and PM7, are faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they are useful for preliminary conformational searches and for studying very large molecular systems where more rigorous methods are computationally prohibitive.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, which is essential for understanding their function and interactions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, particularly around the ether linkages and the propanone side chain, means it can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface. nih.gov This is often achieved through systematic or stochastic searches of the conformational space. The resulting low-energy conformers represent the most likely shapes the molecule will adopt. Understanding the preferred conformation is critical as it influences the molecule's physical properties and its interaction with other molecules. For similar phenoxy compounds, studies have shown that the orientation of the phenoxy group relative to the rest of the molecule can significantly impact its properties. rsc.org

Investigation of Intermolecular Interactions and Solvent Effects

The interactions of this compound with its environment are crucial. Molecular dynamics (MD) simulations can model the behavior of the molecule in a solvent, providing insights into how the solvent affects its conformation and dynamics. These simulations can also be used to study how molecules of this compound interact with each other in the liquid or solid state. This is important for understanding properties like solubility and crystal packing. The presence of polar groups like the carbonyl and ether functionalities suggests that hydrogen bonding and dipole-dipole interactions will play a significant role in its intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net The calculated shifts, when compared to experimental data, can help assign the signals to specific atoms in the molecule and confirm its structure.

IR Frequencies: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These calculations provide a theoretical infrared spectrum, which can be compared with an experimental IR spectrum. The calculated frequencies are often scaled to correct for systematic errors in the theoretical methods. This comparison helps in assigning the vibrational modes to specific functional groups, such as the C=O stretch of the ketone and the C-O-C stretches of the ether linkages.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions, which are expected for a molecule containing both a carbonyl group and aromatic rings.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| ¹³C NMR | Chemical Shift | ~205 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift | ~2.2 ppm | Methyl Protons (-COCH₃) |

| IR | Vibrational Frequency | ~1715 cm⁻¹ | Carbonyl Stretch (C=O) |

| UV-Vis | λmax | ~280 nm | n → π* transition |

Note: These are typical values for the specified functional groups and serve as illustrative examples.

Reaction Mechanism Studies and Transition State Analysis

As of the current body of scientific literature, specific computational studies detailing the reaction mechanisms and transition state analyses for this compound are not publicly available. However, the principles of computational organic chemistry provide a framework for how such studies could be conducted and the types of insights they would yield.

Theoretical investigations into the reaction mechanisms involving this compound would likely employ quantum mechanical methods, such as Density Functional Theory (DFT) or post-Hartree-Fock methods. These calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

A key aspect of these studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. For this compound, computational analysis could be applied to various potential reactions, such as:

Enolate Formation: The acidity of the α-protons to the carbonyl group could be studied to understand the thermodynamics and kinetics of enolate formation, a key intermediate in many carbonyl reactions.

Nucleophilic Addition to the Carbonyl Group: The susceptibility of the carbonyl carbon to nucleophilic attack could be modeled, and the transition states for the addition of various nucleophiles could be calculated to predict reaction outcomes.

Ether Cleavage: The stability of the benzyloxy and phenoxy ether linkages could be investigated under various conditions, with computational methods used to determine the activation energies for their cleavage.

By analyzing the geometry, energy, and vibrational frequencies of the calculated transition states, researchers can gain a detailed understanding of the factors that control the reactivity of this compound.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

While specific cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies for this compound are not documented in current literature, the principles of these fields can be applied to predict its properties.

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For this compound, cheminformatics tools could be used to:

Calculate a wide range of molecular descriptors, such as topological indices, electronic properties, and steric parameters.

Compare its structural and electronic features to databases of known compounds to identify potential similarities in biological activity or physical properties.

Predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on its structure.

QSPR studies aim to establish a mathematical relationship between the structural or property descriptors of a set of compounds and a particular property of interest. scirp.org For ketones, QSPR models have been developed to predict properties like acidity (pKa). scirp.orgscirp.org A study by Yuan et al. (2012) successfully established a QSPR model for predicting the acidities of forty-eight ketones using stepwise multiple linear regression analysis, achieving good statistical significance and predictive power. scirp.org

Although this compound was not included in that specific study, the methodology illustrates how a QSPR model could be developed for a series of related phenoxy-propanone compounds. Such a model would involve:

Data Set Compilation: Gathering a set of molecules with known experimental values for a specific property (e.g., boiling point, solubility, or a biological activity).

Descriptor Calculation: Computing a variety of molecular descriptors for each molecule in the data set.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Testing the model's predictive ability using an external set of compounds not used in the model's creation.

The development of a QSPR model for compounds related to this compound could provide valuable predictions for its physicochemical properties and potential applications.

Below is an illustrative data table of the types of molecular descriptors that would be calculated in a cheminformatics or QSPR study of this compound.

| Descriptor Type | Descriptor Example | Predicted Value for this compound |

| Topological | Molecular Weight | 256.29 g/mol |

| Wiener Index | 1334 | |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 3.5 |

| Polar Surface Area | 35.53 Ų | |

| Steric | Molar Refractivity | 74.5 cm³ |

Note: The values in this table are computationally predicted and have not been experimentally verified. They serve as an example of the data generated in computational studies.

Applications As a Synthetic Intermediate and Precursor for Advanced Organic Materials

Role in the Construction of Complex Molecular Architectures

The molecular framework of (4-(Benzyloxy)-phenoxy)-2-propanone serves as a valuable building block for constructing larger, more intricate chemical structures. Its utility stems from the distinct reactivity of its functional groups, which can be manipulated sequentially to build molecular complexity.

The Ketone Functional Group: The propanone side chain provides a reactive ketone carbonyl group. This group is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling reactions such as aldol (B89426) condensations, Wittig reactions, and various enolate alkylations. These reactions allow for the extension of the carbon skeleton, the formation of new rings, and the introduction of diverse functionalities. For instance, the ketone can be transformed into an alcohol for further esterification or etherification, or into an alkene, providing a site for polymerization or other additions.

The Benzyl (B1604629) Protecting Group: The benzyl ether serves as a robust protecting group for the phenolic oxygen. This is a common strategy in multi-step synthesis, as the benzyl group is stable to a wide range of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. nih.gov Once deprotected, the resulting free phenol (B47542) (4-hydroxyphenoxy)-2-propanone offers a new site for reaction, such as esterification or the Williamson ether synthesis, allowing for the attachment of other molecular fragments. wikipedia.org

The Aryl Ether Backbone: The 4-phenoxyphenol core provides a rigid and thermally stable backbone. This structural motif is found in a variety of complex molecules, including biologically active compounds and advanced materials. The benzyloxy-substituted aromatic ring itself is a common starting point for various syntheses, such as the preparation of chalcone analogs via aldol condensation with other ketones. researchgate.net This demonstrates the utility of this fragment in building conjugated systems and other complex architectures.

Precursor for Specialty Chemicals and Advanced Materials

The structure of this compound makes it a promising, though not yet widely documented, precursor for specialty chemicals and advanced materials, particularly high-performance polymers like poly(aryl ether ketone)s (PAEKs).

PAEKs, a family that includes Polyetheretherketone (PEEK), are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and robust mechanical properties. researchgate.netnd.edu They are widely used in demanding applications in the aerospace, automotive, and medical industries. researchgate.net The synthesis of PAEKs typically involves the step-growth polymerization of bisphenolate salts with activated dihalo-aromatic ketones. peekchina.com

Following debenzylation to reveal the phenol, the resulting (4-hydroxyphenoxy)-2-propanone could potentially act as a monomer in such polymerizations. By reacting with a comonomer like 4,4′-difluorobenzophenone in the presence of a base, it could be incorporated into a PAEK polymer chain. The inclusion of the propanone side chain would modify the standard PEEK structure, potentially altering properties such as solubility, glass transition temperature, and crystallinity, leading to a new specialty polymer with a unique performance profile.

Derivatization for Structure-Property Relationship Studies in Material Science

The ability to systematically modify the structure of this compound makes it an excellent candidate for structure-property relationship studies in material science. By creating a series of derivatives and incorporating them into materials like PAEKs, researchers can precisely tune the final properties of the material. mdpi.com The chemical structure of a polymer's repeating unit directly influences macroscopic characteristics such as chain rigidity, intermolecular interactions, free volume, and ultimately, the material's thermal stability, mechanical strength, and permeability to gases. researchgate.netmdpi.com

Key derivatizations and their potential impact on material properties include:

Modification of the Ketone: Reducing the ketone to an alcohol would introduce a site for hydrogen bonding, potentially increasing the polymer's glass transition temperature (Tg) and altering its solubility. Converting the ketone to a more rigid group could enhance thermal stability.

Derivatization at the Phenol: After removing the benzyl protecting group, the resulting phenol can be etherified or esterified with various side chains. Introducing long, flexible alkyl chains could lower the Tg and increase ductility, while incorporating bulky, rigid groups (e.g., hexafluoroisopropylidene) is known to increase the fractional free volume, leading to higher gas permeability for membrane applications. mdpi.com

Substitution on the Aromatic Rings: Adding substituents to the phenyl or phenoxy rings would alter the electronic nature and packing of the polymer chains. Electron-withdrawing groups could enhance chemical resistance, while chromophoric moieties could impart specific optical properties.

The table below outlines hypothetical derivatives of a monomer derived from this compound and the predicted influence on the properties of a resulting polymer.

| Derivative Structure (Post-Polymerization) | Modification | Predicted Impact on Polymer Properties | Rationale |

| Repeating unit with -CH(OH)CH₃ side chain | Reduction of ketone to secondary alcohol | Increased glass transition temperature (Tg), enhanced hydrophilicity. | Introduction of hydrogen bonding sites increases inter-chain attraction. |

| Repeating unit with pendant alkyl chains at phenol | Etherification of phenol with CnH₂n+₁ groups | Decreased Tg, increased solubility in organic solvents, improved processability. | Flexible side chains disrupt chain packing and increase free volume. |

| Repeating unit with pendant -C(CF₃)₂- groups at phenol | Incorporation of hexafluoro-isopropylidene groups | Increased Tg, higher gas permeability, lower dielectric constant. mdpi.com | Bulky, rigid fluorine groups hinder chain packing, increasing free volume and chain stiffness. |

| Repeating unit with sulfone (-SO₂-) linkage | Use of 4,4'-difluorodiphenyl sulfone as comonomer | Increased Tg, enhanced oxidative stability. | The rigid sulfone group restricts chain rotation and is highly stable. |

Process Chemistry Aspects for Industrial Scale-Up

The industrial-scale production of this compound and its subsequent use in materials manufacturing would require careful optimization of the process chemistry to ensure economic viability, safety, and product consistency.

The synthesis of the compound itself would likely proceed via a Williamson ether synthesis, reacting the salt of 4-(benzyloxyphenol) with a 3-carbon ketone synthon such as chloroacetone or bromoacetone. Key process parameters for optimization would include the choice of base, solvent, temperature, and reaction time to maximize yield and minimize side reactions. While effective at the lab scale, the Williamson synthesis can be less practical for industrial production due to the generation of salt waste. wikipedia.org

For its potential application as a monomer precursor for PAEKs, the scale-up process would draw from established industrial methods for PEEK and PEKK production. peekchina.comgoogle.com This typically involves high-temperature nucleophilic aromatic substitution polymerization in a high-boiling polar aprotic solvent, such as diphenyl sulfone. peekchina.com

The following table details critical process parameters that would need to be controlled for both the synthesis of the molecule and its potential polymerization.

| Process Stage | Parameter | Considerations for Scale-Up |

| Synthesis | Solvent | Choice of a high-boiling, recoverable solvent; consideration of safety and environmental impact. |

| Base | Use of an inexpensive and easy-to-handle base (e.g., Sodium Carbonate, Potassium Carbonate). google.com | |

| Temperature Control | Precise temperature control is crucial to prevent side reactions and ensure consistent product quality. | |

| Purification | Development of a scalable purification method, such as recrystallization or distillation, to achieve high purity required for polymerization. | |

| Polymerization | Monomer Purity | Requires exceptionally high monomer purity (>99.5%) to achieve high molecular weight polymer. |

| Solvent | Use of a high-boiling solvent like diphenyl sulfone to maintain the reaction mixture in a molten state at high temperatures (up to 320°C). google.com | |

| Stoichiometry | Exact 1:1 stoichiometry of nucleophilic and electrophilic monomers is critical for achieving the target molecular weight. | |

| Temperature Profile | A carefully controlled temperature ramp is needed to manage reaction rate and polymer viscosity. google.com |

Successful scale-up would hinge on developing a robust process that provides high-purity this compound economically and then precisely controlling the polymerization conditions to produce advanced materials with desired and reproducible properties.

Future Research Directions and Unexplored Avenues for 4 Benzyloxy Phenoxy 2 Propanone

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone often involves Williamson ether synthesis, a reliable but potentially limited method. numberanalytics.com Future research should prioritize the development of more efficient and versatile synthetic strategies. This includes exploring alternative coupling partners and catalytic systems that can offer higher yields, milder reaction conditions, and broader substrate scopes.

Table 1: Potential Alternative Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-catalyzed Cross-Coupling | High efficiency, functional group tolerance | Development of novel phosphine (B1218219) ligands, optimization of reaction conditions (solvent, base, temperature) |

| Copper-catalyzed Ullmann Condensation | Cost-effective catalyst, suitable for large-scale synthesis | Exploration of new ligand systems to improve reaction rates and yields, use of greener solvents |

| Microwave-assisted Synthesis | Rapid reaction times, improved yields | Optimization of microwave parameters, solvent-free reaction conditions |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters | Reactor design, optimization of flow rates and reagent mixing |

For instance, palladium-catalyzed cross-coupling reactions, which have shown promise in the synthesis of other aromatic ethers, could be adapted for this specific compound. numberanalytics.com Research in this area would involve screening various palladium catalysts and ligands to identify the most effective combination for coupling a protected hydroquinone (B1673460) derivative with a suitable propanone synthon.

Exploration of Underutilized Reactivity Modes and Selective Transformations

The reactivity of this compound is largely dictated by its ketone and aromatic ether moieties. While standard transformations of these functional groups are known, there is significant potential in exploring less common reactivity patterns and developing highly selective transformations.

Future work could focus on:

Asymmetric Reductions: The prochiral ketone offers an opportunity for enantioselective reduction to the corresponding alcohol. Investigating various chiral catalysts and reducing agents could lead to the synthesis of optically pure derivatives with potential applications in medicinal chemistry or materials science.

Selective C-H Functionalization: Direct functionalization of the aromatic rings would provide a highly atom-economical route to novel derivatives. Research into regioselective C-H activation and subsequent coupling reactions could unlock a wide array of new compounds.

Reactions involving the Ether Linkage: While generally stable, the benzyloxy group can be cleaved under specific conditions. Exploring selective debenzylation methods that leave other functional groups intact would be valuable for synthetic diversification. Conversely, investigating reactions that modify the ether linkage itself could lead to unexpected and potentially useful products. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

Table 2: Applications of AI and ML in the Study of this compound

| AI/ML Application | Potential Impact |

| Retrosynthetic Analysis | Prediction of novel and efficient synthetic pathways |

| Reaction Condition Optimization | Rapid identification of optimal solvents, catalysts, and temperatures |

| Property Prediction | Estimation of physical, chemical, and biological properties of derivatives |

| De Novo Design | Generation of new molecules with desired properties based on the this compound scaffold |

By training machine learning models on large datasets of chemical reactions, it is possible to predict the outcomes of unknown reactions and suggest optimal conditions. chemrxiv.org For this compound, AI could be used to design novel synthetic strategies that are more efficient and sustainable than current methods. Furthermore, predictive models could be developed to estimate the properties of new derivatives, guiding synthetic efforts toward compounds with specific applications. acs.org

Advancements in Sustainable and Eco-Friendly Chemical Transformations

The principles of green chemistry are increasingly important in modern organic synthesis. ucl.ac.ukchemistryviews.orgucl.ac.uk Future research on this compound should incorporate these principles to minimize environmental impact.

Key areas for investigation include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. ucl.ac.uk

Development of Reusable Catalysts: Employing heterogeneous catalysts or catalyst systems that can be easily recovered and reused to reduce waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. chemistryviews.org

Energy Efficiency: Exploring the use of alternative energy sources such as microwaves or ultrasound to reduce energy consumption. mdpi.com

For example, developing a synthesis that proceeds in water or a bio-based solvent would represent a significant step towards a more sustainable production process.

Investigation of Solid-State Properties, Polymorphism, and Crystal Engineering

The arrangement of molecules in the solid state can have a profound impact on the physical and chemical properties of a compound. The study of polymorphism, the ability of a substance to exist in more than one crystal form, is crucial for pharmaceuticals, pigments, and other materials.

For this compound, future research in this area could involve:

Crystallization Screening: A systematic investigation of different solvents and crystallization conditions to identify and characterize potential polymorphs. An extensive crystallization protocol could be applied to grow single crystals. acs.org